molecular formula C7H9F2NO B2624543 (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine CAS No. 1184565-00-1

(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine

Cat. No.: B2624543
CAS No.: 1184565-00-1
M. Wt: 161.152
InChI Key: WPOCCHKZGLQAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine is an organic compound with the molecular formula C7H9F2NO and a molecular weight of 161.15 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a difluoroethylamine group. The presence of both the furan ring and the difluoroethylamine group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine typically involves the reaction of furan-2-carbaldehyde with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furan derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce compounds with different alkyl or aryl groups attached to the nitrogen atom .

Scientific Research Applications

(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan ring and difluoroethylamine group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine include:

Uniqueness

The uniqueness of this compound lies in its combination of the furan ring and difluoroethylamine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-difluoro-N-(furan-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3,7,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCCHKZGLQAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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